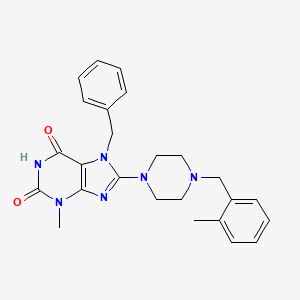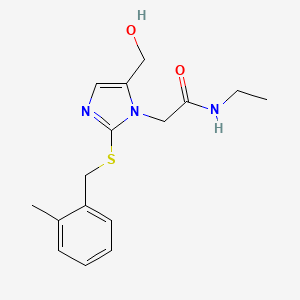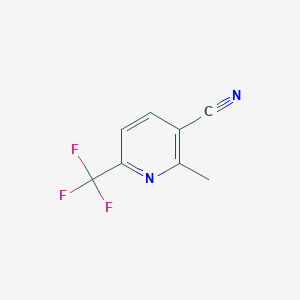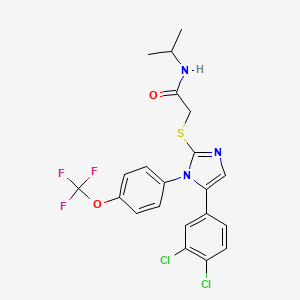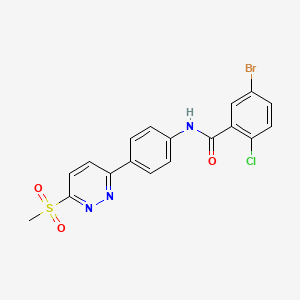
5-bromo-2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide, also known as BCPB, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. BCPB belongs to the class of benzamide derivatives and has been found to exhibit promising biological activities, making it a subject of interest for researchers in the field of medicinal chemistry.
Applications De Recherche Scientifique
Metabolic Pathway Studies
Studies on compounds similar to "5-bromo-2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide" often focus on their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, research on vismodegib, a small-molecule inhibitor of the Hedgehog signaling pathway, highlighted the compound's extensive metabolism in rats and dogs. The study identified major metabolic pathways, including oxidation followed by phase II glucuronidation or sulfation, and an uncommon pyridine ring opening, primarily in feces (Yue et al., 2011).
Synthesis of Derivatives
Research into the synthesis of heterocyclic compounds often explores the chemical reactivity and potential therapeutic applications of these molecules. For example, the synthesis of various 5H-benzo[a]phenoxazin-5-one derivatives through the condensation of substituted 2-aminophenols with dibromo or dichloro-1,4-naphthoquinone has been reported, showcasing methods for creating compounds with potentially unique biological activities (Ueno et al., 1982).
Antimicrobial Applications
Some derivatives related to "this compound" have been evaluated for their antimicrobial properties. For instance, heterocyclic compounds containing bromophenyl and phenylsulfonyl groups have shown significant antimicrobial effects when incorporated into polyurethane varnish and printing ink paste, indicating their potential use in materials science and surface coating technologies to prevent microbial growth (El‐Wahab et al., 2015).
Electrophysiological Studies
Compounds with structural similarities to "this compound" have been investigated for their cardiac electrophysiological activities. Research has identified N-substituted imidazolylbenzamides as potent selective class III agents, suggesting that derivatives could be explored for their potential in treating arrhythmias and other cardiac conditions (Morgan et al., 1990).
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O3S/c1-27(25,26)17-9-8-16(22-23-17)11-2-5-13(6-3-11)21-18(24)14-10-12(19)4-7-15(14)20/h2-10H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSRAILHQFHHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

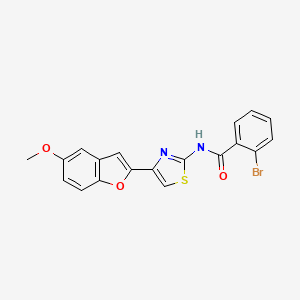

![N-(3-chloro-4-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2773816.png)
![6-(Bromomethyl)benzo[d]thiazole](/img/structure/B2773817.png)
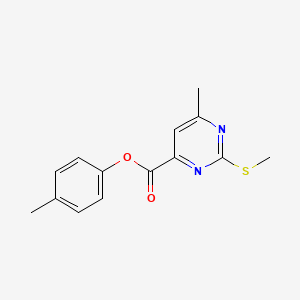
![2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2773822.png)
![2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2773823.png)


![1-(3-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2773828.png)
